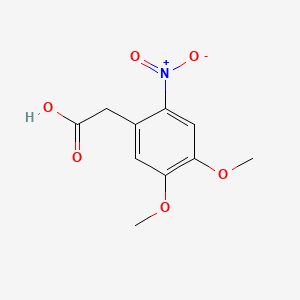

2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid

Description

Historical Context and Development of Photolabile Protecting Groups (PPGs)

The concept of using light to control chemical reactivity emerged from the broader field of organic synthesis, which has long relied on the use of protecting groups to achieve selectivity in complex reactions.

In multistep organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. Traditionally, the addition and removal of these groups are accomplished using chemical reagents, which can require harsh conditions and multiple synthetic steps. The development of PPGs represented a significant evolution, offering a "traceless" and non-invasive method for deprotection. nih.gov Instead of adding chemical reagents, the cleavage is triggered by an external light stimulus, which avoids issues of reagent compatibility and simplifies purification.

The application of photochemistry to protecting groups began in the early 1960s. A pivotal moment in the field was the synthesis of "caged ATP" (adenosine triphosphate) in the late 1970s, which demonstrated the power of PPGs in a biological context. This pioneering work established the 2-nitrobenzyl group as a robust PPG for biochemicals. Subsequent research focused on refining the properties of these groups, leading to the development of derivatives like the 4,5-dimethoxy-2-nitrobenzyl (DMNB or nitroveratryl) moiety. nih.gov The addition of the two methoxy (B1213986) groups to the nitrobenzyl core shifts the molecule's absorption to longer, less energetic, and less biologically damaging wavelengths (around 350-365 nm), enhancing its utility for in vivo applications. nih.govupenn.edu

Principles of Photochemistry for Spatiotemporal Control in Chemical and Biological Systems

The utility of PPGs is rooted in the fundamental principles of photochemistry, which allow light to be used as a precise and controllable trigger for chemical transformations.

Light is a form of electromagnetic energy that can be absorbed by molecules, promoting them to an excited electronic state. This excited state can be highly reactive and undergo transformations not possible in the ground state. In the case of ortho-nitrobenzyl derivatives like 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid, absorption of a photon initiates an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. nih.gov This intermediate is unstable and rapidly rearranges to release the protected molecule (acetic acid) and a byproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde. researchgate.netnih.gov This entire process is initiated solely by light, making it a clean and externally controlled reaction.

Using light as a trigger offers unparalleled advantages for controlling chemical and biological processes. rsc.orgnih.gov

Spatiotemporal Control : Light can be delivered to highly specific locations (spatial control) at precise times (temporal control) using tools like lasers and microscopes. This allows for the release of a bioactive molecule at a specific subcellular location or within a single cell in a multicellular organism. rsc.org

Non-Invasiveness : Light, particularly in the near-UV or visible spectrum, can be applied externally without physically disturbing the system under study. nih.gov

Orthogonality : Photochemical deprotection is orthogonal to most chemical transformations, meaning it can be performed without interfering with other protecting groups or sensitive functionalities in the system. harvard.edu

Dosage Control : The amount of molecule released can be finely tuned by controlling the intensity and duration of the light exposure.

Classification and Overview of Key PPG Classes

PPGs are generally classified based on their core chemical structure (chromophore), which dictates their photochemical properties. The ortho-nitrobenzyl group, exemplified by the DMNB moiety, is a foundational class.

The table below provides an overview of key PPG classes, highlighting their typical characteristics.

| PPG Class | Core Structure | Typical Wavelength (nm) | Common Protected Groups | Key Features |

| o-Nitrobenzyl | 2-Nitrobenzyl | 300-365 | Carboxylates, Phosphates, Amines, Alcohols | Robust, versatile, well-understood mechanism. Derivatives like DMNB offer red-shifted absorption. acs.orgmcgill.ca |

| Coumarin | Coumarin | 350-450 | Carboxylates, Phosphates | Often fluorescent, allowing for tracking. Generally high quantum yields. nih.gov |

| p-Hydroxyphenacyl | p-Hydroxyphenacyl | 300-350 | Carboxylates, Phosphates | Fast release kinetics and formation of biochemically benign byproducts. nih.gov |

| Benzoin | Benzoin | 254-350 | Carboxylates, Phosphates | High reactivity at shorter UV wavelengths. harvard.edu |

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group within this compound is a prominent member of the o-nitrobenzyl class, valued for its optimized photochemical properties that make it highly suitable for a wide range of applications in chemistry and biology. nih.govnih.gov

Nitrobenzyl-Derived Photolabile Protecting Groups

The foundational ortho-nitrobenzyl framework has been extensively modified to fine-tune its photochemical properties, leading to a diverse family of ONB-derived PPGs. These modifications are typically aimed at improving cleavage efficiency, shifting the absorption wavelength to a more desirable range (e.g., longer wavelengths that are less damaging to biological samples), and simplifying the reaction byproducts. nih.gov

One common strategy involves adding substituents to the benzylic carbon. This modification can accelerate the initial hydrogen abstraction step, thereby increasing the quantum yield of the photocleavage reaction. thieme-connect.de Furthermore, it results in the formation of a less reactive ketone byproduct instead of an aldehyde, which can sometimes react with the liberated substrate. thieme-connect.de Another key approach is the introduction of electron-donating groups, such as methoxy groups, onto the aromatic ring. These substituents can shift the absorption maximum to longer wavelengths (a red-shift), allowing for cleavage with lower-energy light. acs.orgnih.gov

Below is a table summarizing several key nitrobenzyl-derived protecting groups and their characteristic features.

| Protecting Group Name | Acronym | Key Structural Feature(s) | Advantage(s) |

| 4,5-Dimethoxy-2-nitrobenzyloxycarbonyl | Nvoc | Two methoxy groups on the aromatic ring | Red-shifted absorption compared to the parent ONB group. thieme-connect.de |

| 2-(2-Nitrophenyl)propoxycarbonyl | NPPOC | Propoxy group at the benzylic position | Higher photolysis quantum yield in some applications. scholasticahq.com |

| 1-(6-Nitro-1,3-benzodioxol-5-yl)ethoxycarbonyl | Menpoc | Methylenedioxy and ethoxy groups | Photoremoved significantly faster than Nvoc in certain contexts. thieme-connect.de |

| Bis(2-nitrophenyl)methoxycarbonyl | Dnboc | Two nitrophenyl groups on the benzylic carbon | High deblocking yield without needing aldehyde scavengers; nonchiral. thieme-connect.de |

Other Photolabile Protecting Group Architectures

While the ortho-nitrobenzyl system is a dominant platform, a variety of other chemical scaffolds have been developed as effective PPGs. These alternative architectures offer different photochemical properties, such as faster release kinetics, compatibility with different functional groups, and absorption in different regions of the electromagnetic spectrum. acs.orgresearchgate.net This diversity allows chemists to select the optimal PPG for a specific application, enabling orthogonal deprotection strategies where multiple PPGs can be removed independently by using different wavelengths of light. wikipedia.org

Prominent examples of other PPG architectures include:

Phenacyl groups: These are based on a 2-oxo-2-phenylethyl structure. Unlike ONB groups, the cleavage mechanism often involves a radical process where the solvent acts as a hydrogen donor. thieme-connect.de

Coumarins: These heterocyclic compounds are known for their favorable photophysical properties, including strong light absorption. nih.govresearchgate.net They have been successfully applied to the light-triggered release of alcohols, amines, and carboxylates. nih.gov

Benzoin groups: These structures can protect functional groups like phosphates and carboxylates. The 3',5'-dimethoxybenzoin (DMB) derivative, for instance, has shown high quantum yields for cleavage. wikipedia.org

p-Hydroxyphenacyl groups: This class is a notable alternative to nitrobenzyl derivatives, offering good aqueous solubility and forming a non-toxic, water-soluble byproduct.

The following table compares these architectures.

| PPG Architecture | Core Structure | Typical Wavelength | Common Protected Groups |

| Phenacyl | 2-Oxo-2-phenylethyl | UV | Carboxylates, Phosphates, Sulfonates wikipedia.orgthieme-connect.de |

| Coumarin | Coumarin Heterocycle | UV/Visible | Carboxylic Acids, Amines, Phosphates nih.govresearchgate.net |

| Benzoin | Benzoin | UV | Alcohols, Nucleotides, Carboxylates |

| p-Hydroxyphenacyl | p-Hydroxyphenyl ketone | UV | Amines, Phosphates, Carboxylates scholasticahq.com |

Significance of this compound within Ortho-Nitrobenzyl Systems

The compound This compound holds a significant position within the family of ortho-nitrobenzyl systems. It is structurally a phenylacetic acid derivative carrying both a nitro group at the ortho position and two electron-donating methoxy groups at the 4- and 5-positions of the aromatic ring. Its synthesis typically involves the nitration of 3,4-dimethoxyphenylacetic acid. prepchem.com

The importance of this specific compound stems from the influence of its substituents on the core ortho-nitrobenzyl chromophore. The two methoxy groups at the 4- and 5-positions play a crucial role in modulating the electronic properties of the nitroaromatic system. By donating electron density into the benzene (B151609) ring, these groups red-shift the molecule's absorption spectrum to longer wavelengths compared to the unsubstituted parent nitrobenzyl group. nih.govresearchgate.net This is a highly desirable feature, as it allows the photocleavage to be triggered with lower-energy light (e.g., near-UV), which is less harmful to sensitive biological samples like cells and tissues. nih.gov

Because of these well-defined and beneficial photophysical properties, the 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety, for which this compound is a key precursor and derivative, has become a benchmark or reference standard in the development of new photolabile protecting groups. researchgate.net Researchers frequently compare the performance (e.g., quantum yield, absorption wavelength) of novel ONB derivatives against the DMNB standard to quantify improvements. researchgate.net Furthermore, the acetic acid side chain provides a convenient handle for attaching this photolabile unit to other molecules, for example, through esterification to protect alcohol functional groups. Thus, this compound is not just another derivative but a foundational component in the design and evaluation of advanced photocleavable systems.

Structure

3D Structure

Properties

IUPAC Name |

2-(4,5-dimethoxy-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6/c1-16-8-3-6(4-10(12)13)7(11(14)15)5-9(8)17-2/h3,5H,4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPMJFUEMVXUCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(=O)O)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297115 | |

| Record name | (4,5-Dimethoxy-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659096 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

73357-18-3 | |

| Record name | 73357-18-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4,5-Dimethoxy-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4,5-DIMETHOXY-2-NITRO-PHENYL)-ACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for 2 4,5 Dimethoxy 2 Nitrophenyl Acetic Acid and Its Precursors

Synthetic Routes to 4,5-Dimethoxy-2-nitroacetophenone as a Key Intermediate

The most direct and widely utilized method for synthesizing 4,5-dimethoxy-2-nitroacetophenone is through the electrophilic nitration of 4,5-dimethoxyacetophenone (also known as 3,4-dimethoxyacetophenone). This reaction introduces a nitro group onto the aromatic ring, a critical step for creating the target compound.

The nitration of 4,5-dimethoxyacetophenone involves treating the substrate with a nitrating agent. The methoxy (B1213986) groups (-OCH₃) are strongly activating, ortho-para directing groups, while the acetyl group (-COCH₃) is a deactivating, meta-directing group. Due to the combined electronic effects of these substituents, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the position ortho to one methoxy group and meta to the acetyl group, which is the C2 position of the benzene (B151609) ring.

Commonly, a mixture of nitric acid and a stronger acid, such as sulfuric acid, is used to generate the highly reactive nitronium ion in situ. However, due to the activated nature of the dimethoxyacetophenone ring, milder conditions can also be employed to achieve the desired transformation. Various procedures have been documented, utilizing different solvents and temperature controls to manage the reaction's selectivity and prevent over-nitration or side-product formation. prepchem.comresearchgate.net

The efficiency of the nitration reaction is highly dependent on the specific conditions employed. Researchers have explored various combinations of reagents, solvents, temperatures, and reaction times to maximize the yield of 4,5-dimethoxy-2-nitroacetophenone.

One reported method involves the use of red fuming nitric acid in glacial acetic acid, with the reaction mixture cooled in an ice-water bath. This procedure yields the product at 58% after recrystallization. researchgate.net Another approach utilizes a mixture of 67% nitric acid and a small amount of sodium nitrite, to which a solution of the starting material in 17% nitric acid is added. This method has been reported to produce the desired product in a high yield of 87.9%. A third method employs 98% nitric acid in dichloromethane (B109758) at a low temperature of -10°C, achieving an 89.4% yield.

The choice of conditions represents a trade-off between reaction rate, safety, and the formation of by-products. For instance, increasing the reaction time in the glacial acetic acid method can lead to unwanted by-product formation. researchgate.net Careful control of temperature is crucial in all methods to prevent dinitration and oxidative degradation of the aromatic ring.

| Reagents | Solvent | Temperature | Reaction Time | Reported Yield |

|---|---|---|---|---|

| Red Fuming Nitric Acid | Glacial Acetic Acid | Ice-water bath | 20 minutes | 58% |

| 67% Nitric Acid, Sodium Nitrite | 17% Nitric Acid | 5 to 10°C | 2 to 3 hours | 87.9% |

| 98% Nitric Acid | Dichloromethane | -10°C | 2 hours | 89.4% |

Conversion of Nitroacetophenone Precursors to Phenylacetic Acid Derivatives

Once the key intermediate, 4,5-dimethoxy-2-nitroacetophenone, is synthesized, the next step is the conversion of its acetyl group into a phenylacetic acid moiety. A classic and effective method for this transformation is the Willgerodt-Kindler reaction. wikipedia.org

This reaction converts aryl alkyl ketones into the corresponding ω-arylalkanamides, which can then be hydrolyzed to the carboxylic acid. wikipedia.org In the Kindler modification, the ketone is treated with elemental sulfur and a secondary amine, such as morpholine, at elevated temperatures. researchgate.net The reaction proceeds through the formation of a thioamide intermediate (in this case, 2-(4,5-dimethoxy-2-nitrophenyl)-N-morpholinothioacetamide). This thioamide can then be isolated and subsequently hydrolyzed under acidic or basic conditions to yield the final product, 2-(4,5-dimethoxy-2-nitrophenyl)acetic acid. researchgate.netmdpi.com

The general steps are as follows:

Thioamide Formation : The nitroacetophenone precursor is heated with sulfur and morpholine. The carbonyl group migrates to the terminal carbon of the alkyl chain and is converted into a thioamide.

Hydrolysis : The resulting thioamide is subjected to hydrolysis, typically with an acid like HCl, which cleaves the amide bond and produces the desired carboxylic acid. mdpi.com

This two-step sequence provides a reliable pathway from the nitroacetophenone intermediate to the target phenylacetic acid derivative.

Advanced Synthetic Methodologies for this compound

In recent years, modern synthetic techniques have been developed to improve reaction efficiency, reduce waste, and shorten reaction times. These include microwave-assisted synthesis and multi-component reactions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. chemicaljournals.com By using microwave irradiation, reactants can be heated internally and uniformly, often leading to a dramatic reduction in reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. nih.gov

Multi-component reactions (MCRs) are processes in which three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. nih.gov These reactions are highly valued for their efficiency and atom economy, allowing for the rapid construction of complex molecules from simple precursors. nih.gov

MCRs are typically employed for the synthesis of complex heterocyclic structures or other elaborate molecular scaffolds. The synthesis of a relatively simple molecule like this compound is more straightforwardly accomplished through the classical, stepwise approaches described previously (i.e., nitration followed by a Willgerodt-Kindler reaction and hydrolysis). Therefore, the application of MCRs for the direct synthesis of this specific phenylacetic acid derivative is not a common or practical strategy.

Derivatization Techniques for Enhancing Detection and Functionalization

The functional utility of this compound is realized through its derivatization, which transforms the carboxylic acid moiety into a reactive handle for attaching to other molecules. These strategies are central to its application as a photolabile protecting group.

The core principle of "caging" is to temporarily inactivate a bioactive molecule by covalently attaching a photolabile protecting group to a critical functional group. The 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety, derived from this compound, is a widely used caging group. Upon irradiation with UV light (typically in the 350-405 nm range), the o-nitrobenzyl ester or carbamate (B1207046) undergoes a photochemical rearrangement, leading to the release of the bioactive molecule in its original, active form. mcgill.canih.govresearchgate.net

Ester Formation: Carboxylic acids and alcohols in bioactive molecules can be caged by forming a photolabile ester with a DMNB derivative. For instance, the carboxylic acid of arachidonic acid has been successfully caged by forming an ester with (4,5-dimethoxy-2-nitrophenyl)methanol. researchgate.net This reaction typically proceeds via standard esterification methods, such as using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Carbamate Formation: Primary and secondary amines are crucial functional groups for the biological activity of many neurotransmitters, peptides, and drugs. These can be caged by forming a photolabile carbamate. The synthesis of a DMNB-caged compound containing an amine involves reacting the amine with a DMNB-chloroformate or a related activated derivative. jove.com For example, the amino group of the antibiotic anisomycin (B549157) has been caged with a DMNB group to inhibit its function until photolytic release. mcgill.ca

Table 1: Examples of DMNB-Caged Compounds and Caged Functional Groups

| Bioactive Molecule | Caged Functional Group | Linkage Type | Reference |

| Arachidonic Acid | Carboxylic Acid | Ester | researchgate.net |

| Anisomycin | Amine | Carbamate | mcgill.ca |

| Tyrosine (in peptides) | Phenolic Hydroxyl | Ether | mcgill.ca |

| ATP | Phosphate (B84403) | Phosphate Ester | nih.gov |

Bioconjugation involves attaching a molecule to a biological entity, such as a protein or nucleic acid. This compound can be incorporated as a photocleavable component within a larger linker molecule designed for this purpose. nih.govresearchgate.net Such linkers are often heterobifunctional or trifunctional, possessing distinct reactive groups to connect different components.

A common strategy involves activating the carboxylic acid of this compound to make it reactive toward nucleophiles found on biomolecules, typically the ε-amino group of lysine (B10760008) residues or the N-terminal amine of proteins. Activation is commonly achieved by converting the carboxylic acid into an N-hydroxysuccinimide (NHS) ester. The resulting DMNB-NHS ester is an amine-reactive building block that can be readily conjugated to proteins under mild physiological conditions.

This DMNB core can be part of a more complex linker. For example, a trifunctional linker could be synthesized featuring:

An NHS ester derived from this compound to attach to a protein.

A second functional group, such as a thiol or an alkyne, for attachment to a surface or another molecule via disulfide chemistry or "click" chemistry, respectively.

The central photocleavable o-nitrobenzyl unit, allowing for the light-induced release of the conjugated protein from the other component. nih.gov

Table 2: Hypothetical Components of a Trifunctional Photocleavable Linker

| Component | Chemical Group | Function |

| Component 1 | N-Hydroxysuccinimide (NHS) Ester | Reacts with primary amines (e.g., on proteins) |

| Component 2 | Photocleavable Unit | 4,5-Dimethoxy-2-nitrophenyl |

| Component 3 | Secondary Reactive Group | Thiol, Alkyne, or Biotin |

Solid-phase synthesis (SPS) is a cornerstone technique for the automated synthesis of peptides and oligonucleotides. nih.govbiosynth.com In SPS, the growing molecular chain is covalently attached to an insoluble polymer resin via a linker. The choice of linker is critical as it dictates the conditions under which the final product is cleaved from the support.

Photocleavable linkers based on the o-nitrobenzyl scaffold offer a significant advantage because they allow for the release of the synthesized molecule under very mild conditions (irradiation with light), avoiding the harsh acidic or basic reagents required for many other linkers. dtu.dk This is particularly beneficial for sensitive or heavily modified peptides.

A derivative of this compound has been developed specifically for this purpose. Research has demonstrated the synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid. dtu.dk This molecule is designed for solid-phase peptide synthesis (SPPS):

The propionic acid group provides the point of attachment to an amino-functionalized solid support (e.g., Rink amide resin).

The amino group serves as the starting point for peptide chain elongation.

The Fmoc protecting group on the amine is compatible with the standard Fmoc/tBu SPPS chemistry.

The 4,5-dimethoxy-2-nitrophenyl core acts as the photocleavable element. Once the peptide synthesis is complete, irradiation with UV light cleaves the bond, releasing the peptide amide from the solid support. dtu.dk

This approach allows the synthesized peptide to be detached from the resin without requiring strong acids like trifluoroacetic acid (TFA), which can damage sensitive modifications. nih.gov

Applications of 2 4,5 Dimethoxy 2 Nitrophenyl Acetic Acid As a Caging Group

Design and Development of Caged Compounds Utilizing 2-(4,5-Dimethoxy-2-nitrophenyl)acetic Acid Moieties

The design of caged compounds involves identifying a key functional group on a biologically active molecule that, when blocked by the caging group, renders the entire molecule inactive. The this compound moiety is versatile and can be attached to a variety of functional groups through different chemical linkages.

The DMNB and DMNPE photolabile protecting groups, derived from this compound, have been successfully used to cage a wide array of biologically important molecules. These include signaling ions, lipids, peptides, and complex small molecules that regulate fundamental cellular processes.

A prominent example is the caging of calcium ions (Ca²⁺). DMNPE-4, a photolabile analogue of the chelator EGTA, effectively cages Ca²⁺ with high affinity. medchemexpress.com Upon photolysis, its affinity for Ca²⁺ dramatically decreases, leading to a rapid and efficient release of the ion. This allows for the precise manipulation of intracellular calcium concentrations to study its role in signaling pathways. fishersci.com

Other significant molecules caged with these groups include:

Signaling Lipids: Arachidonic acid, a precursor to eicosanoid signaling molecules, has been caged using the DMNB group. researchgate.net This enables researchers to study the effects of its release and subsequent metabolic processing within cellular membranes.

Protein Synthesis Inhibitors: Anisomycin (B549157) and rapamycin, potent inhibitors of protein synthesis, have been inactivated by attaching a DMNB group. nih.gov Photorelease restores their inhibitory function, providing a method to control translation and mTORC1 signaling with high temporal resolution. nih.gov

Peptides and Proteins: A DMNB group has been used to cage a peptide (4E-BP) that regulates cap-dependent translation, preventing it from binding to its protein target, eIF4E. nih.gov Furthermore, derivatives of DMNPA have been developed for the late-stage protection of cysteine residues during the chemical synthesis of proteins, such as the mini-protein chlorotoxin (B612392). nih.gov

| Caged Molecule | Caging Group Derivative | Biological Function | Reference |

|---|---|---|---|

| Calcium (Ca²⁺) | DMNPE | Second messenger in cellular signaling | medchemexpress.comfishersci.com |

| Arachidonic Acid | DMNB | Precursor to eicosanoid signaling molecules | researchgate.net |

| Anisomycin | DMNB | Inhibitor of protein synthesis | nih.gov |

| Rapamycin | DMNB | Inhibitor of mTORC1 kinase | nih.gov |

| 4E-BP Peptide | DMNB | Inhibitor of cap-dependent translation | nih.gov |

| Cysteine (in peptides) | rac-2-Br-DMNPA | Amino acid protection in protein synthesis | nih.gov |

The versatility of the this compound caging group is enhanced by the variety of chemical strategies available for its attachment to different functional groups on target molecules. The choice of linkage is crucial as it must be stable under physiological conditions but readily cleaved by light.

Common strategies include:

Ester Bonds: Carboxylic acids are frequently caged by forming a photolabile ester with a derivative like (4,5-dimethoxy-2-nitrophenyl)methanol. This approach has been used for caging arachidonic acid.

Carbamate (B1207046)/Amide Bonds: Amino groups, which are common in neurotransmitters, peptides, and many small-molecule drugs, can be caged by forming carbamate or amide linkages. For instance, the amino group of the protein synthesis inhibitor anisomycin was successfully caged using this strategy. nih.gov

Ether Bonds: The hydroxyl groups of alcohols or phenols, such as those on tyrosine residues in peptides, can be protected by forming a photolabile ether linkage. This was the strategy employed for caging the key tyrosine residue in the 4E-BP peptide to block its function. nih.gov

Thioether Bonds: The thiol group of cysteine residues in proteins is a common target for modification. Bifunctional reagents based on the DMNPA scaffold have been developed to protect cysteine during chemical protein synthesis. nih.gov

Spatiotemporal Control in Chemical Biology

The primary application of caged compounds is to achieve spatiotemporal control over biological processes. Light can be delivered with high precision in both space (using focused laser beams or microscopes) and time (using brief pulses of light), allowing researchers to activate a biological molecule in a specific subcellular region or within a single cell at a chosen moment. nih.gov

The ability to release neurotransmitters and signaling molecules in a controlled manner is essential for studying neuronal communication and signal transduction. While many caged neurotransmitters exist, derivatives of this compound are particularly valuable for caging second messengers. femtonics.eurndsystems.com

The development of DMNPE-4 AM-caged-calcium provides a powerful tool for neuroscientists and cell biologists. As a cell-permeable version, it can be loaded into cells, where it sequesters Ca²⁺. A flash of light can then trigger a rapid, localized increase in intracellular Ca²⁺, mimicking physiological calcium signals and allowing for the study of downstream events like neurotransmitter release or muscle contraction. fishersci.com Similarly, the release of caged arachidonic acid can initiate signaling cascades involved in inflammation and cellular regulation at precise moments. nih.gov

| Property | Value | Significance | Reference |

|---|---|---|---|

| Ca²⁺ Affinity (Caged) | Kd = 19 nM (pH 7.4) | High affinity allows effective sequestration of free Ca²⁺. | medchemexpress.com |

| Ca²⁺ Affinity (Uncaged) | Kd ≈ 2 mM | Low affinity of photoproducts ensures efficient Ca²⁺ release. | medchemexpress.com |

| Selectivity | Highly selective for Ca²⁺ over Mg²⁺ (Kd = 10 mM) | Prevents perturbation of magnesium-dependent processes. | |

| Quantum Yield | 0.09 | Indicates high efficiency of the photorelease process. | |

| Excitation | ~350 nm (UV); suitable for two-photon uncaging | Allows for precise spatial control with reduced scattering. | fishersci.com |

Caging can be used to directly control the function of enzymes and other proteins. By attaching a photolabile group to a critical amino acid residue in an enzyme's active site or an allosteric site, the protein can be held in an inactive state. Light-induced removal of the caging group restores the protein's function.

This principle has been demonstrated effectively with DMNB-caged rapamycin. Rapamycin inhibits the kinase mTORC1, a central regulator of cell growth. In its caged form, it is inactive. Upon UV irradiation, the active drug is released, leading to the dephosphorylation of mTORC1 substrates and the inhibition of its signaling pathway. nih.gov Similarly, caging the 4E-BP peptide prevents it from inhibiting translation, a function that is restored upon photorelease. nih.gov These approaches allow for the dissection of complex signaling networks by activating or inhibiting specific protein functions at will. nih.gov The use of a DMNPA-derived protecting group in the total synthesis of the mini-protein chlorotoxin further underscores its utility in controlling protein structure and function. nih.gov

The precise control afforded by DMNPA-caged compounds makes them invaluable for a range of cellular studies and imaging applications. The ability to trigger a biological process with light while observing the consequences with fluorescence microscopy provides a powerful experimental paradigm. nih.govnih.gov

For example, the local uncaging of calcium can be used to study the dynamics of the cytoskeleton, exocytosis, or gene expression in living cells. The use of two-photon excitation for uncaging is particularly advantageous for cellular studies, as it allows for deeper tissue penetration and highly localized activation within a three-dimensional volume, minimizing off-target effects. fishersci.com The release of caged inhibitors of translation has been used to investigate the role of local protein synthesis in neuronal dendrites, a process fundamental to learning and memory. nih.gov These light-based techniques provide a level of control that is unattainable with traditional pharmacological methods, enabling researchers to probe cellular functions with unprecedented detail. mdpi.com

Applications in Materials Science and Polymer Chemistry

The DMNB caging group derived from this compound provides a powerful method for creating dynamic materials that can be altered with light. This capability is particularly useful in the fabrication of advanced materials with tunable properties.

Photo-patterning and microfabrication techniques leverage light to create intricate, microscopic structures on surfaces. The DMNB caging group is instrumental in this field by enabling the precise spatial control of chemical reactions.

In a typical application, a surface is functionalized with molecules that are "caged" with the DMNB group. By shining UV light through a photomask, specific areas of the surface are illuminated. In these irradiated regions, the DMNB group is cleaved, uncaging the underlying molecule and altering the surface chemistry in a defined pattern. This allows for the creation of micropatterns of chemical functionality, which can be used to direct the assembly of other molecules, cells, or materials.

Key Research Findings in Photo-patterning:

| Application Area | Description | Research Outcome |

| Cell Biology | Creating patterned surfaces to control cell adhesion and growth. | DMNB-caged peptides are immobilized on a substrate. Light exposure selectively deprotects the peptides, creating patterns that guide cell attachment to specific locations. |

| Microfluidics | Modifying the surface properties of microchannels to control fluid flow. | Caged hydrophilic or hydrophobic molecules are patterned onto the channel walls. Light-induced uncaging alters the surface tension, enabling dynamic control over fluid movement. |

| Biosensors | Fabricating arrays of biomolecules for high-throughput screening. | DMNB-caged DNA or proteins are attached to a surface. Spatially controlled light exposure creates microarrays of active biomolecules for sensing applications. |

This precise control over surface chemistry is fundamental to the development of next-generation microdevices and analytical platforms.

Smart materials are designed to respond to external stimuli, and light is a particularly attractive trigger due to its non-invasive nature and the high degree of spatiotemporal control it offers. nih.govmdpi.comresearchgate.net Hydrogels, which are three-dimensional polymer networks swollen with water, can be rendered "smart" by incorporating light-sensitive moieties like the DMNB group. nih.govmdpi.comresearchgate.netrsc.org

When DMNB-derived crosslinkers are incorporated into a hydrogel network, the material remains stable in the dark. However, upon exposure to UV light, the photocleavage of the DMNB group breaks the crosslinks. researchgate.net This disruption of the network structure can lead to a variety of macroscopic changes, including:

Degradation: The hydrogel can be designed to completely dissolve upon irradiation, allowing for the on-demand release of encapsulated contents.

Swelling: A change in the crosslink density can alter the hydrogel's water-holding capacity, causing it to swell or shrink.

Stiffness Modulation: The mechanical properties of the hydrogel can be tuned with light, switching from a rigid to a soft state, or vice versa.

These light-responsive hydrogels are being explored for a range of applications, from drug delivery systems that release their payload at a specific time and location to "soft robotic" devices that can change shape on command. mdpi.com

Photoremovable Protecting Groups in Organic Synthesis

In the realm of organic synthesis, protecting groups are essential tools for masking reactive functional groups to prevent unwanted side reactions during multi-step syntheses. Photoremovable protecting groups (PPGs) like the DMNB group offer a significant advantage over traditional protecting groups because they can be removed under very mild conditions—simply by exposure to light—without the need for harsh chemical reagents. acs.org

The 2-nitrobenzyl framework is one of the most common classes of photolabile protecting groups. The DMNB group, derived from this compound, is a notable example, often used to protect alcohols and amines. The presence of the methoxy (B1213986) groups enhances the quantum yield of the photolysis reaction, leading to more efficient deprotection.

Solid-phase synthesis (SPS) is a technique where molecules are built step-by-step on an insoluble polymer support. combichemistry.comfree.fr This method simplifies the purification process, as excess reagents can be washed away after each step. crsubscription.com SPS is the cornerstone of combinatorial chemistry, which aims to rapidly generate large libraries of diverse molecules for screening in drug discovery and materials science. combichemistry.comnih.govslideshare.net

The success of SPS and combinatorial chemistry relies on a robust strategy of protecting functional groups. combichemistry.comfree.fr The DMNB group is particularly well-suited for these applications. Its photolabile nature allows for the selective deprotection of a growing molecule on the solid support without cleaving it from the resin, a key feature for building complex structures. The mildness of photodeprotection ensures compatibility with a wide range of other functional groups and linkers used in SPS.

A key concept in complex organic synthesis is "orthogonality," which refers to the use of multiple protecting groups that can be removed independently of one another under different reaction conditions. numberanalytics.com This strategy allows chemists to selectively unmask specific functional groups at different stages of a synthesis, providing precise control over the construction of the target molecule. numberanalytics.com

The DMNB protecting group is a valuable component of an orthogonal protection strategy because its cleavage condition—UV light—is distinct from the conditions used to remove other common protecting groups. This allows for a high degree of selectivity in complex syntheses. numberanalytics.com

Table of Orthogonal Protecting Groups:

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To DMNB? |

| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | UV Light (e.g., 365 nm) | - |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Yes |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Yes |

| Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) | Yes |

| Silyl Ethers (e.g., TBDMS) | TBDMS | Fluoride Source (e.g., TBAF) | Yes |

As shown in the table, the DMNB group can be removed without affecting acid-labile, base-labile, or other common protecting groups, making it an excellent tool for the synthesis of complex molecules with multiple functional groups.

Supramolecular Photochemistry of Encapsulated Caged Triggers

A challenge associated with the use of ortho-nitrobenzyl-based caging groups is the generation of a photoreactive o-nitrosobenzaldehyde byproduct upon cleavage. rsc.org This byproduct can be toxic or interfere with biological systems, limiting the in vivo applications of these caging groups.

Recent research has explored the use of supramolecular chemistry to address this issue. rsc.orgnih.gov By encapsulating the DMNB-caged molecule within a host molecule, such as a cyclodextrin (B1172386) or a synthetic organic capsule, it is possible to sequester the nitrosoaldehyde byproduct within the host's cavity after photorelease. rsc.org

This "ship-in-a-bottle" approach has several benefits:

Reduced Toxicity: The toxic byproduct is trapped and prevented from interacting with the surrounding environment.

Enhanced Control: The encapsulation can also influence the photochemical properties of the caging group, potentially leading to improved release kinetics or efficiency.

This innovative combination of photochemistry and supramolecular chemistry represents a significant advancement in the design of caged compounds, paving the way for safer and more effective applications in biology and medicine. rsc.org

Use of Organic Capsules for Sequestering Photoproducts

The photolysis of DMNB-caged compounds generates 4,5-dimethoxy-2-nitrosobenzaldehyde as a byproduct. researchgate.net This nitrosoarene species can be reactive and may exhibit off-target effects or interfere with the biological process under investigation. To mitigate these potential issues, the concept of using organic capsules to sequester, or trap, these photoproducts has been explored. This approach is rooted in the principles of host-guest chemistry, where a larger "host" molecule (the organic capsule) possesses a cavity that can encapsulate a smaller "guest" molecule (the photoproduct).

Cyclodextrins are a well-studied class of organic capsules for such applications. uminho.ptnih.gov These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, making them suitable for encapsulating nonpolar molecules like 4,5-dimethoxy-2-nitrosobenzaldehyde in aqueous environments. The formation of an inclusion complex between the photoproduct and the cyclodextrin can effectively isolate the reactive species from the bulk solution, thereby preventing its interaction with cellular components.

The process of encapsulation relies on non-covalent interactions, such as hydrophobic interactions and van der Waals forces, between the host and guest molecules. The efficiency of sequestration is dependent on several factors, including the size and shape complementarity between the photoproduct and the cyclodextrin cavity, as well as the binding affinity of the host-guest pair.

| Host Molecule (Organic Capsule) | Guest Molecule (Photoproduct) | Driving Force for Encapsulation | Potential Outcome |

| β-Cyclodextrin | 4,5-Dimethoxy-2-nitrosobenzaldehyde | Hydrophobic interactions, van der Waals forces | Sequestration of the photoproduct, reducing its reactivity and potential toxicity. |

| Hydroxypropyl-β-cyclodextrin | 4,5-Dimethoxy-2-nitrosobenzaldehyde | Enhanced aqueous solubility and hydrophobic interactions | Improved sequestration efficiency and biocompatibility. |

While the specific application of organic capsules for sequestering the photoproducts of this compound derivatives is an area of ongoing research, the principles of host-guest chemistry provide a strong theoretical framework for this approach.

Impact on Release Efficiency and Biocompatibility

Impact on Release Efficiency:

The primary function of the caging group is to release the active molecule upon photoactivation. The presence of an organic capsule should ideally not interfere with this process. Since the encapsulation targets the photoproduct after it has been cleaved from the active molecule, it is not expected to directly hinder the rate of photorelease. The release kinetics are primarily governed by the photochemical properties of the DMNB caging group itself. nih.gov However, by sequestering the photoproduct, the organic capsule can prevent potential secondary reactions between the photoproduct and the newly released active molecule, which could otherwise reduce the effective concentration of the active species.

Impact on Biocompatibility:

The primary motivation for using organic capsules in this context is to enhance biocompatibility. The photoproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde, as a reactive nitroso species, has the potential to be cytotoxic or to elicit other undesirable biological responses. By encapsulating this byproduct, its interaction with cellular machinery can be minimized, thereby reducing its potential toxicity. uminho.pt This improvement in biocompatibility is crucial for applications in living cells or organisms, where off-target effects of the uncaging process must be minimized.

| Parameter | Without Organic Capsule | With Organic Capsule |

| Release of Active Molecule | Efficient photorelease | Efficient photorelease |

| Photoproduct Interaction | Potential for interaction with the active molecule or cellular components | Minimized interaction due to sequestration |

| Biocompatibility | Potential for photoproduct-induced toxicity | Enhanced biocompatibility due to sequestration of the toxic byproduct |

Advanced Research Directions and Future Perspectives

Development of Long-Wavelength Sensitive Caging Groups

A significant thrust in the development of photolabile protecting groups, including those based on the 2-nitrobenzyl scaffold, is the shift towards activation by longer wavelengths of light. This is driven by the desire to use light that is less damaging to biological specimens and can penetrate deeper into tissues.

Two-photon excitation (2PE) offers a powerful method for achieving three-dimensional spatial control of uncaging. frontiersin.orged.ac.uk This nonlinear optical process involves the simultaneous absorption of two lower-energy photons to excite the caging group, effectively doubling the wavelength of light used for activation and shifting it into the red or near-infrared (NIR) range. ed.ac.uk This approach confines the uncaging event to the focal point of a laser, providing spatial resolution at the sub-micrometer level, which is sufficient to target individual dendritic spines in neurons. frontiersin.orgnih.govucdavis.edu

The 4,5-dimethoxy-2-nitrobenzyl group, a reference for many o-nitrobenzyl derivatives, has been a subject of studies aimed at improving its two-photon absorption cross-section. researchgate.net While the inherent two-photon uncaging efficiency of some nitrobenzyl derivatives can be low, research focuses on modifying the chromophore to enhance this property. researchgate.net The goal is to develop caging groups that are highly sensitive to two-photon activation, allowing for precise release of bioactive molecules deep within living tissues with minimal off-target effects. frontiersin.orged.ac.uk

Shifting the one-photon absorption maximum of caging groups to longer wavelengths is crucial for many biological experiments. researchgate.net Longer wavelength light, typically in the violet or blue region of the spectrum, is less phototoxic to cells and scatters less, allowing for deeper tissue penetration. nih.gov For the o-nitrobenzyl platform, various strategies have been explored to achieve this red-shift. Modifications to the aromatic ring, such as the introduction of electron-donating groups, can extend the π-conjugation of the chromophore, thereby shifting its absorption to longer wavelengths. researchgate.netwikipedia.org

However, a common challenge is that modifications that red-shift the absorption maximum can sometimes lead to a decrease in the quantum yield of uncaging, which is the efficiency of the photorelease process. researchgate.net Therefore, a key area of research is to strike a balance between achieving a desirable absorption wavelength and maintaining a high quantum yield to ensure efficient release of the caged molecule upon illumination. researchgate.net

Minimizing Photoproduct Toxicity and Reactivity

A critical consideration in the design and application of any photolabile protecting group is the nature of the byproducts generated after photocleavage. For nitrobenzyl-based cages, the primary byproduct is a nitrosobenzaldehyde derivative, which can have undesirable biological effects.

The ideal photolabile protecting group would be "traceless," meaning that after cleavage, it leaves behind no reactive or interfering byproduct. wikipedia.org While the primary goal of a caging group is to release the desired bioactive molecule, the cage remnant can sometimes interact with the biological system. Research in this area focuses on designing caging groups that, upon photolysis, fragment into small, inert molecules. While the 2-nitrobenzyl framework itself is not inherently traceless due to the formation of the nitrosobenzaldehyde byproduct, strategies are being explored to modify the linker between the cage and the protected molecule to minimize any residual chemical tags on the released substance.

The photolysis of 2-nitrobenzyl derivatives, including those with the 4,5-dimethoxy substitution pattern, yields a 2-nitrosobenzaldehyde byproduct. wikipedia.orgnih.gov These nitroso compounds can be reactive and potentially toxic to cells, and their absorption of light can interfere with the uncaging process. nih.gov Consequently, a significant area of research is dedicated to mitigating the effects of these byproducts.

One approach is to develop caging groups that generate less reactive or non-toxic byproducts. Another strategy involves the use of scavengers or quenchers that can react with the nitrosobenzaldehyde and neutralize it before it can cause cellular damage. Furthermore, researchers are designing novel photolabile groups that operate through different photochemical mechanisms to avoid the formation of nitroso species altogether. For instance, the p-hydroxyphenacyl group is an alternative that produces a less toxic byproduct, p-hydroxyphenylacetic acid.

Integration with Live-Cell Imaging and Optogenetics

The precise spatiotemporal control offered by photolabile protecting groups makes them highly compatible with other light-based techniques for studying and manipulating cellular processes.

The combination of uncaging with live-cell imaging allows researchers to trigger a biological event with light and simultaneously observe the downstream consequences in real-time. nih.gov For example, releasing a caged neurotransmitter at a specific synapse while imaging calcium dynamics can provide insights into synaptic function. frontiersin.org Caged compounds are often loaded into cells via a patch pipette, allowing for controlled intracellular concentrations. nih.gov

Furthermore, the principles of photouncaging are highly synergistic with the field of optogenetics, which uses light to control the activity of genetically encoded light-sensitive proteins. frontiersin.orgharvard.edu Caged compounds can be used in conjunction with optogenetic tools to achieve multi-level optical control over cellular signaling pathways. springernature.com For instance, one wavelength of light could be used to activate a specific ion channel optogenetically, while another wavelength could release a caged signaling molecule, enabling the dissection of complex biological networks with high precision. nih.gov The ongoing development of caged compounds with improved optical properties will further enhance their integration with these advanced live-cell methodologies.

Computational and Theoretical Studies of Photochemical Processes

To fully understand and optimize the photorelease capabilities of DMNB-based compounds, researchers are increasingly turning to computational and theoretical chemistry. These methods provide insights into the intricate electronic and structural transformations that occur within picoseconds of photoexcitation. diva-portal.org Theoretical tools such as density functional theory (DFT), ab initio molecular dynamics (AIMD), and machine learning are employed to dissect complex photochemical reaction mechanisms. escholarship.orgescholarship.org These computational approaches are critical for mapping potential energy surfaces, identifying reaction pathways, and understanding non-statistical dynamic effects that can govern reaction selectivity. escholarship.orgescholarship.org By modeling these ultrafast events, scientists can gain a fundamental understanding that is often difficult to capture through experimental means alone. diva-portal.org

Quantum chemical calculations are indispensable for characterizing the electronically excited states that are central to the function of phototriggers. youtube.com Methods like Time-Dependent Density Functional Theory (TDDFT) are applied to simulate absorption spectra and identify the nature of the electronic transitions upon light absorption. diva-portal.org For more complex photochemical events, multi-reference methods such as the Complete Active Space Self-Consistent Field (CASSCF) are used to accurately describe the potential energy surfaces of multiple electronic states, including regions where these surfaces cross (conical intersections), which are critical for radiationless deactivation and photochemical reactions. diva-portal.org

These calculations provide detailed information about how the absorption of a photon changes the electron distribution within the molecule, weakening specific chemical bonds and initiating the cleavage process. For instance, calculations can reveal the nature of the initial photo-excited state and subsequent intermediate species, such as the aci-nitro intermediate, which is key to the release mechanism of ortho-nitrobenzyl compounds. nih.gov The analysis of calculated wavefunctions can quantify properties like electron-hole separation, which helps in characterizing charge-transfer states that may be involved in the photochemical pathway. youtube.com

Table 1: Theoretical Methods in Photochemistry

| Method | Acronym | Application in Studying Photochemical Processes |

|---|---|---|

| Density Functional Theory | DFT | Optimization of ground state molecular structures and calculation of reaction energetics. escholarship.orgmdpi.com |

| Time-Dependent Density Functional Theory | TDDFT | Simulation of electronic absorption spectra and analysis of excited states. diva-portal.org |

| Complete Active Space Self-Consistent Field | CASSCF | Accurate description of potential energy surfaces for multiple electronic states, especially near conical intersections. diva-portal.org |

While quantum chemical calculations provide a static picture of excited states, molecular dynamics (MD) simulations offer a dynamic view of the entire photorelease event. Ab initio molecular dynamics (AIMD) simulations, where forces are calculated "on the fly" using quantum mechanics, can trace the atomic motions from the moment of photoexcitation through to the final bond cleavage and product release. escholarship.orgescholarship.org

These simulations can reveal the timescale of the reaction and the specific sequence of structural changes. For DMNB-type compounds, MD simulations can model the hydrogen atom transfer from the benzylic position to the nitro group, the formation of the aci-nitro intermediate, and the subsequent rearrangement and cleavage of the bond to the protected molecule. nih.gov By combining detailed investigations of potential energy surface topography with direct dynamics trajectories, researchers can uncover the importance of non-statistical dynamic effects, where the outcome of a reaction is determined not just by the lowest energy barrier but by the momentum of the atoms as they traverse the potential energy surface. escholarship.orgescholarship.org

Novel Applications in Drug Delivery and Theranostics

The ability to initiate a chemical reaction with high spatial and temporal precision using light makes DMNB-caged compounds highly attractive for biomedical applications. nih.gov Theranostics, a field that merges therapy and diagnostics, particularly benefits from this technology. nih.gov Photo-triggered theranostic agents can be designed to first act as an imaging probe to confirm accumulation in a target tissue and then, upon light irradiation, release a therapeutic agent to treat the localized disease. nih.govnih.gov This approach paves the way for personalized medicine, where treatment can be monitored and precisely controlled. nih.gov

The primary application of the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is as a photolabile protecting group, or "photocage," for the controlled release of therapeutic agents. nih.gov A biologically active molecule is rendered inert by covalently attaching it to the DMNB moiety. This "caged" drug can be administered and distributed throughout the body without effect. Only when the target area is irradiated with light of a specific wavelength (typically UV-A or near-visible light for DMNB) is the DMNB cage cleaved, releasing the active drug with high spatiotemporal control. nih.govnih.gov

This strategy has been explored for a wide range of therapeutic agents. The DMNB group is favored over the parent o-nitrobenzyl (ONB) group because its dimethoxy substituents shift its absorption to longer, less damaging wavelengths and often increase the efficiency of photorelease. nih.gov For example, a study demonstrated the release of the chemotherapy drug methotrexate (B535133) (MTX) from a dendrimer-based delivery system using a photocleavable ONB-type linker. nih.gov The rate of drug release could be precisely controlled by the duration and intensity of light exposure. nih.gov

Table 2: pH-Dependent Photorelease of Methotrexate (MTX) from a Dendrimer Conjugate

| Condition | Rate of MTX Release (min⁻¹) |

|---|---|

| pH 7.4 (PBS buffer) | 0.057 |

| pH 5.0 (Acetate buffer) | 0.038 |

Data adapted from a study on a related o-nitrobenzyl linker system, demonstrating the principle of controlled release. nih.gov

To enhance the specificity of drug delivery, photocages like DMNB can be integrated into larger nanostructures that are actively targeted to diseased cells. This dual-targeting strategy combines the passive accumulation of a nanoparticle carrier (through the enhanced permeability and retention effect) with active targeting via ligands that bind to receptors overexpressed on cancer cells. nih.gov

A well-established example is the use of folic acid as a targeting ligand, as folate receptors are upregulated on the surface of many types of cancer cells. nih.gov A delivery system can be constructed, for instance, using a dendrimer as a scaffold, decorated with both folic acid for targeting and multiple copies of a DMNB-caged drug. nih.gov The process involves:

Systemic administration of the nanoparticle conjugate.

Targeted accumulation of the nanoparticles at the tumor site via folate receptor-mediated endocytosis.

External irradiation of the tumor with light, triggering the cleavage of the DMNB cages and releasing the active drug directly inside or in the vicinity of the cancer cells.

This approach significantly reduces systemic toxicity and maximizes the therapeutic efficacy at the target site, representing a powerful strategy in the development of next-generation cancer therapies. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid, and how do reaction conditions influence yield?

Synthesis typically involves nitration and demethylation steps. For example, nitration of dimethoxyphenyl precursors followed by acetic acid side-chain introduction via nucleophilic substitution or coupling reactions. Key factors include:

- Nitration conditions : Use of mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .

- Demethylation : BBr₃ in dichloromethane selectively removes methoxy groups without degrading the nitro moiety .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.

| Method | Yield (%) | Purity (%) | Key Condition |

|---|---|---|---|

| Direct nitration | 65–70 | 92 | 0°C, 2 hr |

| Sequential coupling | 75–80 | 98 | Pd catalysis |

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for nitro groups) .

- X-ray crystallography : Resolves molecular packing; SHELXL refines anisotropic displacement parameters (e.g., C–H⋯O interactions) .

- HPLC-MS : Quantifies purity and detects byproducts (e.g., demethylated derivatives) .

Q. What are the compound’s key solubility and stability properties under experimental conditions?

- Solubility : High in DMSO (>100 mg/mL), moderate in methanol (20–30 mg/mL). Insoluble in water .

- Stability : Degrades under UV light (λ > 300 nm) due to nitro group photoreactivity. Store at –20°C in amber vials .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding motifs?

Conflicting reports on hydrogen-bonding patterns (e.g., R₂²(8) vs. R₃³(12) motifs) arise from solvent polarity and crystallization methods. Using SHELXTL for refinement and Mercury CSD 2.0 for packing analysis:

Q. What experimental design considerations are critical for studying its role as a photoactivatable enzyme inhibitor?

- Light activation : Use λ = 365 nm to cleave the 2-nitro group, releasing active EDTA analogs for metal chelation .

- Control experiments : Include dark controls and EDTA competition assays.

- Kinetics : Monitor enzyme inhibition via stopped-flow spectroscopy (e.g., TdT polymerase activity reduced by 80% post-illumination) .

Q. How do conflicting reports on nitro group reactivity impact synthetic scalability?

Discrepancies arise from nitro group reduction side reactions (e.g., forming amine byproducts). Mitigation strategies:

Q. What computational methods predict its interaction with biological targets?

Q. How can analytical challenges in quantifying trace impurities be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.